4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been reported to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the solubility and stability of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds such as 5-amino-pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrazole compound.
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include the use of polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions often involve moderate temperatures and the use of polar solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides .
Scientific Research Applications
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-pyrazol-5-amine
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-Amino-1-ethyl-1H-pyrazole
Uniqueness
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-1-ethyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXBFRHKJXLXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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